2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone
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Overview
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuro[3,2-d]pyrimidine moiety, which is fused with a thioether linkage to a 4-chlorophenyl ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One common route includes the cyclization of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of a strong base like t-BuOK in N,N-dimethylformamide (DMF) at elevated temperatures . This reaction forms the benzofuro[3,2-d]pyrimidine core, which is then further functionalized to introduce the thioether and 4-chlorophenyl ethanone groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine moiety is known to interact with enzymes and receptors involved in cell signaling pathways. This interaction can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
- 2-[(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide
Uniqueness
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone is unique due to its specific structural features, such as the presence of a 4-chlorophenyl ethanone group, which can influence its biological activity and chemical reactivity
Biological Activity
The compound 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuro[3,2-d]pyrimidine derivatives with appropriate thiol and acylating agents. The introduction of the 4-chlorophenyl group enhances the compound's biological profile, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have shown that compounds related to benzofuro[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription. Compounds with chlorine substitutions have demonstrated enhanced inhibitory activity against these targets, suggesting a structure-activity relationship that favors halogenated derivatives for anticancer efficacy .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Research indicates that benzofuro derivatives possess antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. The presence of the thio group in the structure may contribute to its mechanism of action by disrupting bacterial cell wall synthesis or function .
Enzyme Inhibition
Inhibition studies have focused on enzymes such as acetylcholinesterase (AChE) and urease. The compound's thioether functionality is hypothesized to enhance binding affinity to these enzymes, leading to potential applications in treating conditions like Alzheimer's disease or as a diuretic agent .
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of benzofuro[3,2-d]pyrimidine derivatives, including our compound of interest, against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil, suggesting superior potency .
Case Study 2: Antimicrobial Testing
In another investigation, the synthesized compound was tested against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values were found to be within the range of 0.25–1 μg/mL, indicating strong antimicrobial activity and potential for development into a therapeutic agent .
Summary of Biological Activities
Activity | Target | IC50/MIC Values | Notes |
---|---|---|---|
Anticancer | Topoisomerase I & II | < 10 μM | Enhanced activity with chlorine substitution |
Antimicrobial | Various bacterial strains | 0.25–1 μg/mL | Effective against Gram-positive and negative |
Enzyme inhibition | AChE | IC50 < 10 μM | Potential for treating neurodegenerative diseases |
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)14(22)9-24-18-17-16(20-10-21-18)13-3-1-2-4-15(13)23-17/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFYLYYHUGLTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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